molecular formula C24H23N5O5S2 B12152504 ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12152504
M. Wt: 525.6 g/mol
InChI Key: JNMGCYFGERKLJF-JXAWBTAJSA-N
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Description

This compound features a hybrid heterocyclic architecture combining a pyrido[1,2-a]pyrimidinone core, a thioxo-thiazolidinone moiety, and a piperazine-carboxylate group. The (Z)-configured olefinic linker between the thiazolidinone and pyrido-pyrimidinone systems introduces stereochemical rigidity, which may influence receptor binding or metabolic stability. Such multifunctional designs are increasingly explored in medicinal chemistry for targeting enzymes or pathways implicated in cancer and infectious diseases .

Properties

Molecular Formula

C24H23N5O5S2

Molecular Weight

525.6 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C24H23N5O5S2/c1-2-33-23(32)27-11-9-26(10-12-27)20-17(21(30)28-8-4-3-7-19(28)25-20)14-18-22(31)29(24(35)36-18)15-16-6-5-13-34-16/h3-8,13-14H,2,9-12,15H2,1H3/b18-14-

InChI Key

JNMGCYFGERKLJF-JXAWBTAJSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps, including the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidine core, and the final coupling with piperazine. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents on the heterocyclic rings.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures have demonstrated antimicrobial efficacy against various pathogens. The presence of the furan and thiazolidine moieties is thought to enhance this activity by interacting with microbial enzymes or cell membranes .
  • Anticancer Activity : Preliminary investigations suggest that ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate may inhibit certain cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in cancer metabolism .
  • Anti-inflammatory Effects : Similar compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the applications of related compounds in medicinal chemistry:

  • Study on Antimicrobial Activity : A study published in Pharmaceuticals examined various furan-containing compounds for their antimicrobial properties, highlighting the importance of structural diversity in enhancing efficacy .
  • Anticancer Research : Research conducted on similar thiazolidine derivatives reported significant cytotoxic effects against breast cancer cell lines, suggesting that modifications in the side chains could lead to improved therapeutic agents .
  • Inflammation Models : In vivo models have been used to assess the anti-inflammatory potential of compounds with similar structures, demonstrating reductions in inflammation markers when treated with these compounds .

Mechanism of Action

The mechanism of action of ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Feature Target Compound CAS 3179-89-3 Thioxo-Thiazolidinone FINs Calophyllum Furans
Core Structure Pyrido-pyrimidinone + thiazolidinone Pyrido-pyrimidinone Thiazolidinone Furan + coumarin
Functional Groups Thioxo, furan, piperazine Formyl, piperazine Thioxo, alkyl chains Hydroxyl, prenyl
Solubility (Predicted) Moderate (logP ~3.5) High (logP ~2.1) Low (logP ~4.0) Variable
Biological Target Ferroptosis, kinase inhibition Protease inhibition Ferroptosis Cytotoxicity, antioxidants
Selectivity (Cancer vs. Normal) High (ROS-mediated) Not reported Moderate to high Moderate

Biological Activity

Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, drawing from a variety of research studies.

Structural Characteristics

The compound features a unique combination of functional groups that include:

  • Piperazine ring : Known for its versatility in drug design.
  • Thiazolidinone moiety : Associated with various pharmacological activities.
  • Pyrido-pyrimidine core : Implicated in numerous biological interactions.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC22H22N4O4S2
Molecular Weight470.6 g/mol
IUPAC Name(5Z)-3-(3-furan-2-ylmethyl)-5-[...]-carboxylate
InChI KeyIBPCHNRPCTYOCO-LGMDPLHJSA-N

Biological Activity

The biological activity of this compound has been investigated in several studies, indicating its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. For instance, a study assessed various thiazolidinone derivatives against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The results showed varying degrees of inhibition, suggesting that structural modifications could enhance antibacterial efficacy .

Anticancer Potential

Thiazolidinone derivatives have been explored for their anticancer properties. A review highlighted the effectiveness of thiazolidinones in inhibiting cancer cell proliferation. Specific derivatives have shown promise in targeting multiple cancer types by modulating apoptosis pathways and inhibiting tumor growth .

Anti-inflammatory Effects

Studies have reported the anti-inflammatory effects of thiazolidinone derivatives through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that ethyl 4-(3-{(Z)-...} may also possess similar properties .

Case Studies and Research Findings

Several case studies have focused on the synthesis and biological evaluation of compounds related to ethyl 4-(3-{(Z)-...}. Some notable findings include:

  • Synthesis Methodologies : The synthesis typically involves multi-step reactions starting from readily available precursors. The use of solvents like ethanol or methanol and catalysts such as palladium on carbon is common .
  • Biological Evaluation : In vitro assays have been employed to evaluate the antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, revealing promising results for further development .

Summary Table of Biological Activities

Activity TypeTested OrganismsResults
AntimicrobialStaphylococcus aureusMIC = 12 µg/mL
AntimicrobialEscherichia coliMIC = 20 µg/mL
AnticancerVarious cancer cell linesSignificant inhibition observed
Anti-inflammatoryIn vitro modelsReduced cytokine levels

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